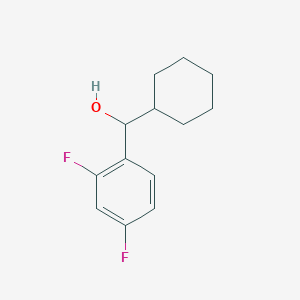

Cyclohexyl (2,4-difluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(2,4-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYBBHLIZMQCNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=C(C=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Pathways for Cyclohexyl 2,4 Difluorophenyl Methanol

Established Synthetic Routes for Related Arylcyclohexyl Methanol (B129727) Analogues

The synthesis of arylcyclohexyl methanols, including the title compound, has traditionally relied on well-established, robust reactions that are fundamental to organic synthesis. These methods primarily involve the construction of the key carbinol C-O bond through nucleophilic addition to a carbonyl group or by reduction of a corresponding ketone.

Organometallic Reagent-Mediated Approaches to Cyclohexyl(aryl)methanols

Organometallic reagents, particularly Grignard and organolithium reagents, are powerful nucleophiles widely used for forming carbon-carbon bonds. libretexts.orglibretexts.org Their application in the synthesis of cyclohexyl(aryl)methanols involves the nucleophilic attack of a carbanionic carbon on an electrophilic carbonyl carbon. libretexts.org This approach offers two primary disconnection strategies for synthesizing Cyclohexyl (2,4-difluorophenyl)methanol:

Strategy A: Reaction of a 2,4-difluorophenyl organometallic reagent with cyclohexanecarboxaldehyde.

Strategy B: Reaction of a cyclohexyl organometallic reagent with 2,4-difluorobenzaldehyde.

Grignard reagents (RMgX) and organolithium reagents (RLi) are typically prepared by the reaction of an alkyl or aryl halide with magnesium or lithium metal, respectively. libretexts.orglibretexts.org These reactions must be conducted under anhydrous conditions, as organometallic reagents are strong bases that react readily with protic solvents like water. libretexts.orgyoutube.com Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential for stabilizing Grignard reagents. libretexts.org

The general mechanism involves the addition of the organometallic reagent to the carbonyl group, forming a magnesium or lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final alcohol product. The high reactivity of these reagents allows for efficient bond formation but can also present challenges with functional group compatibility, as they react with acidic protons found in alcohols, amines, and carboxylic acids. libretexts.org

Table 1: Organometallic Approaches to Cyclohexyl(aryl)methanols

| Strategy | Organometallic Reagent | Carbonyl Substrate | Product |

|---|---|---|---|

| A | 2,4-Difluorophenylmagnesium bromide | Cyclohexanecarboxaldehyde | This compound |

| B | Cyclohexylmagnesium bromide | 2,4-Difluorobenzaldehyde | This compound |

| A | 2,4-Difluorophenyllithium | Cyclohexanecarboxaldehyde | This compound |

| B | Cyclohexyllithium | 2,4-Difluorobenzaldehyde | This compound |

Reductive Synthesis of Substituted Cyclohexyl(aryl)methanols

An alternative and common route to cyclohexyl(aryl)methanols is the reduction of the corresponding cyclohexyl(aryl)ketone. This method is particularly useful when the precursor ketone is readily accessible. The synthesis of the ketone can be achieved via methods such as Friedel-Crafts acylation.

The reduction of the carbonyl group to a secondary alcohol can be accomplished using a variety of reducing agents. The choice of reagent depends on factors like substrate reactivity, functional group tolerance, and desired stereoselectivity.

Commonly used reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol or ethanol. It is generally suitable for reducing aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent capable of reducing not only ketones but also esters, carboxylic acids, and amides. google.com It must be used in aprotic solvents like THF or diethyl ether and requires careful handling.

For instance, the synthesis of substituted cyclohexanol (B46403) derivatives has been demonstrated through the reduction of a ketone with sodium borohydride, which can result in a mixture of diastereomeric alcohols (e.g., syn and anti isomers) that may be separable by column chromatography. nih.gov

Table 2: Reductive Synthesis of this compound

| Precursor Ketone | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Cyclohexyl (2,4-difluorophenyl)ketone | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |

| Cyclohexyl (2,4-difluorophenyl)ketone | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |

Advanced Catalytic Strategies for C-H Functionalization in Arylmethanol Synthesis

Recent advancements in organic synthesis have focused on the development of catalytic methods that enable the direct functionalization of C-H bonds. These strategies offer more atom-economical and efficient routes to complex molecules by avoiding the pre-functionalization of starting materials.

Palladium-Catalyzed C(sp³)–H Monoarylation of Methanol Derivatives

A significant breakthrough has been the development of palladium-catalyzed C(sp³)–H monoarylation of methanol. nih.govresearchgate.netacs.org This methodology provides a novel way to construct arylmethanol fragments. The process typically requires a directing group to control the site-selectivity of the C-H activation.

In one reported system, a bidentate auxiliary (COAQ) is used to direct the palladium catalyst to a specific C(sp³)–H bond of a masked methanol derivative. nih.govresearchgate.netacs.org This allows for the coupling of the methanol moiety with various aryl halides. The reaction demonstrates broad substrate scope and excellent functional group compatibility, highlighting its potential for synthesizing a wide range of arylmethanol derivatives. nih.govresearchgate.net While direct application to the synthesis of this compound is not explicitly detailed, the principle represents a powerful tool for creating the core arylmethanol structure that could be further elaborated. This approach is part of a broader effort in C-H functionalization to build molecular complexity efficiently. rsc.org

Transition Metal-Catalyzed Functionalization of Aliphatic Alcohols

The functionalization of aliphatic alcohols is an attractive area of research because alcohols are abundant and readily available feedstocks. chemrxiv.orgaithor.com Transition metal catalysis can be employed to directly functionalize the alkyl backbone of unprotected alcohols, where the hydroxyl group acts as an internal directing group. chemrxiv.org

These transformations can be broadly categorized into:

Deoxygenative functionalizations: The C–O bond is cleaved, and the alcohol effectively acts as a leaving group for the formation of new C–C bonds. chemrxiv.org

Chain functionalizations: The alcohol group directs the formal C–H functionalization at a remote position on the alkyl chain. chemrxiv.orgresearchgate.net

Various transition metals, including iron, cobalt, and silver, have been used to catalyze such reactions. researchgate.netacs.org For example, silver-catalyzed δ-selective C(sp³)–H bond functionalization of aliphatic alcohols has been reported, proceeding via a 1,5-hydrogen atom transfer (HAT) mechanism. researchgate.net These methods showcase the potential to construct complex molecules from simple alcohol precursors, offering innovative retrosynthetic disconnections for compounds like this compound.

Stereoselective Synthesis of this compound and its Chiral Analogues

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

One common approach is the stereoselective reduction of the corresponding prochiral ketone, Cyclohexyl (2,4-difluorophenyl)ketone. This can be achieved using chiral reducing agents or by employing a chiral catalyst. For example, the use of sodium borohydride in the presence of certain additives like calcium chloride (CaCl₂) has been shown to induce stereoselectivity in the reduction of ketones, presumably through coordination that favors hydride attack from a specific face. researchgate.net

Another powerful strategy is asymmetric catalysis, where a chiral transition metal complex transfers chirality to the product. Palladium-catalyzed enantioselective allylic C(sp³)-H functionalization, for instance, demonstrates the potential for high enantioselectivity in C-H activation reactions, achieving up to 98:2 enantiomeric ratio (er). nih.gov

Furthermore, biocatalysis offers a green and highly selective alternative. Alcohol dehydrogenases (ADHs) can catalyze the asymmetric reduction of ketones to alcohols with excellent enantioselectivity. Conversely, a chemoenzymatic cascade involving an alcohol oxidase and a transaminase can be used for the amination of alcohols, showcasing the versatility of enzymatic transformations. nih.gov

In cases where a mixture of diastereomers is formed, such as the syn and anti products from the reduction of a substituted cyclohexanone (B45756), separation can often be achieved by chromatographic techniques. nih.gov

Enantioselective and Diastereoselective Synthetic Protocols

The creation of this compound in a stereochemically defined manner is crucial for its application in fields requiring specific molecular geometries. A primary route to the racemic form of this alcohol involves the Grignard reaction between 2,4-difluorophenylmagnesium bromide and cyclohexanecarbaldehyde. vulcanchem.com However, to achieve enantioselectivity, more sophisticated methods are required.

Enantioselective synthesis often involves the asymmetric reduction of the corresponding prochiral ketone, cyclohexyl(2,4-difluorophenyl)methanone. This can be accomplished using chiral reducing agents or catalysts. For instance, chiral catalysts derived from homobenzotetramisole (HBTM) have been shown to be effective in the kinetic resolution of secondary alcohols through acylation, which can be a method to separate enantiomers. nih.gov Another strategy involves cascade reactions, such as a Michael-aldol reaction, which has been successfully used to create highly substituted cyclohexanone skeletons with high diastereoselectivity. beilstein-journals.org While not directly applied to the target molecule, these principles form the basis for developing stereoselective syntheses. Maintaining low reaction temperatures is often critical for achieving high enantioselectivity in such transformations. orgsyn.org

Table 1: General Strategies for Stereoselective Synthesis

| Strategy | Description | Key Considerations |

|---|---|---|

| Asymmetric Reduction | Reduction of a prochiral ketone using a chiral catalyst or reagent (e.g., chiral boranes, catalyzed hydrogenations). | Catalyst selection, reaction conditions (temperature, pressure). |

| Chiral Pool Synthesis | Starting from a readily available enantiopure starting material. | Availability of suitable starting materials. |

| Kinetic Resolution | Enantioselective reaction of a racemate where one enantiomer reacts faster, allowing for separation. | Achievable enantiomeric excess, yield of the desired enantiomer. |

| Diastereoselective Reactions | Use of chiral auxiliaries to direct the stereochemical outcome of a reaction, followed by removal of the auxiliary. | Efficiency of auxiliary attachment and removal. |

Biocatalytic Approaches to Enantiopure Chiral Alcohols

Biocatalysis has emerged as a powerful and environmentally friendly tool for producing enantiomerically pure chiral alcohols. researchgate.net These methods typically employ whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases (ADHs), to perform highly selective asymmetric reductions of prochiral ketones. nih.govresearchgate.net

For the synthesis of enantiopure this compound, the corresponding ketone would be subjected to reduction using a biocatalyst. Various microorganisms are known to be effective for this type of transformation. For example, (R)-selective ADHs from Lactobacillus kefir and (S)-selective ADHs from Thermoanaerobacter brokii can produce alcohols with high enantiomeric excess. nih.gov The fungus Trichothecium has also been used for the enantioselective bioreduction of ketones to their corresponding (R)-alcohols. researchgate.net The success of these reactions often hinges on optimizing parameters like pH, temperature, and incubation time to maximize conversion and enantiomeric excess. researchgate.net This biocatalytic approach offers a sustainable alternative to traditional chemical methods for synthesizing valuable chiral intermediates. nih.gov

Table 2: Examples of Biocatalysts for Asymmetric Ketone Reduction

| Biocatalyst Source | Selectivity | Product Type | Reference |

|---|---|---|---|

| Lactobacillus paracasei BD101 | (S)-selective | Chiral diarylmethanols | researchgate.net |

| Lactobacillus kefir | (R)-selective | Enantiopure alcohols | nih.gov |

| Thermoanaerobacter brokii | (S)-selective | Enantiopure alcohols | nih.gov |

| Trichothecium fungus | (R)-selective | Chiral secondary alcohols | researchgate.net |

Configuration Inversion Strategies for Secondary Alcohol Derivatives

Configuration inversion is a key transformation for accessing an enantiomer that may be less favored in an asymmetric synthesis or for converting a racemic mixture. For secondary alcohols like this compound, the Mitsunobu reaction is a classic and reliable method for achieving this inversion. This reaction involves activating the hydroxyl group with a reagent combination like triphenylphosphine (B44618) (Ph₃P) and diethyl azodicarboxylate (DEAD), followed by nucleophilic substitution with a carboxylate anion (e.g., from benzoic acid). Subsequent hydrolysis of the resulting ester yields the alcohol with an inverted stereocenter.

Another strategy involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate. This sulfonate ester can then undergo an Sₙ2 reaction with a nucleophile, which proceeds with inversion of configuration. vanderbilt.edu Furthermore, kinetic resolution techniques can be employed. For example, enantioselective acylation of a racemic alcohol will produce an acylated product from one enantiomer while leaving the other unreacted. nih.gov This unreacted alcohol is thereby resolved from the racemate and possesses the opposite configuration to the one that reacted. nih.gov

Derivatization Reactions of this compound Frameworks

The hydroxyl group and the adjacent aromatic and aliphatic moieties of this compound provide multiple sites for further chemical modification.

Oxidation and Reduction Pathways of Cyclohexyl(aryl)methanols

The secondary alcohol functional group in this compound can be readily oxidized to the corresponding ketone, cyclohexyl(2,4-difluorophenyl)methanone. youtube.com A variety of reagents can accomplish this transformation under different conditions. youtube.com Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or conditions such as the Swern oxidation are suitable for this purpose, preventing over-oxidation. imperial.ac.ukfiveable.me Harsher reagents like chromic acid (Jones oxidation) can also be used effectively for secondary alcohols. youtube.comimperial.ac.uk The dehydrogenative oxidation of aryl methanols using catalysts like copper-based systems also provides a route to the corresponding carbonyl compounds. rsc.org

Conversely, the ketone can be reduced back to the secondary alcohol. youtube.com This reduction can be achieved using hydride reagents such as sodium borohydride (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄). youtube.comsolubilityofthings.com As discussed previously, this reduction can be performed enantioselectively using chiral reagents or biocatalysts to favor the formation of one enantiomer of the alcohol. nih.gov

Table 3: Common Reagents for Oxidation and Reduction of Secondary Alcohols

| Transformation | Reagent | Product | Notes |

|---|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone | Mild conditions, stops at the ketone. imperial.ac.uk |

| Oxidation | Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Ketone | Mild, avoids heavy metals. fiveable.me |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄/acetone) | Ketone | Strong oxidizing agent. imperial.ac.uk |

| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol | Mild reducing agent. solubilityofthings.comyoutube.com |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol | Powerful, non-selective reducing agent. imperial.ac.uksolubilityofthings.com |

Rearrangement Reactions Involving Cyclohexyl and Aryl Group Migration

The carbon framework of cyclohexyl(aryl)methanols can undergo rearrangement reactions under certain conditions, leading to structurally distinct products. These rearrangements often proceed through carbocationic or radical intermediates. For instance, acid-catalyzed reactions can promote a 1,2-aryl migration (a type of Wagner-Meerwein rearrangement) from the carbinol carbon to an adjacent position, particularly if it leads to a more stable carbocation. Cationic 1,4-aryl migrations have also been observed in related systems. researchgate.net

Radical-induced rearrangements are another possibility. In studies on related systems, cyclohexyl radicals have been shown to rearrange to cyclopentylmethyl radicals via a ring-opening and subsequent 5-exo ring-closure mechanism. nih.gov This type of ring contraction is favored when radical-stabilizing groups are present on the ring. nih.gov While not explicitly documented for this compound itself, these precedents suggest that its framework could be manipulated through such rearrangement pathways to access different molecular scaffolds. nih.gov

Functional Group Interconversions for Advanced Organic Molecules

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another to build more complex molecules. solubilityofthings.comfiveable.me The hydroxyl group of this compound is an excellent starting point for a variety of FGIs.

A primary step is often the conversion of the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or halide. vanderbilt.edu This is typically achieved by reacting the alcohol with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base, or with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). vanderbilt.edu Once converted, this activated intermediate can undergo nucleophilic substitution with a wide range of nucleophiles to introduce new functionalities. For example, reaction with sodium azide (B81097) (NaN₃) would yield an azide, which can be subsequently reduced to a primary amine. vanderbilt.edu Reaction with sodium cyanide (NaCN) would introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu Elimination reactions can also be induced, typically by treatment with a strong, non-nucleophilic base, to form an alkene. These interconversions dramatically expand the synthetic utility of the parent alcohol, enabling its use as a precursor for a diverse array of advanced organic molecules. solubilityofthings.com

Mechanistic Elucidation of Reactions Involving Cyclohexyl 2,4 Difluorophenyl Methanol Derivatives

Detailed Reaction Mechanisms for C-C and C-O Bond Formations

The formation of new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds are cornerstone transformations in organic synthesis. For derivatives of cyclohexyl (2,4-difluorophenyl)methanol, these reactions are pivotal for building more complex molecular architectures.

The arylation of methanol (B129727) derivatives, a key C-O bond-forming reaction, often proceeds through transition-metal catalysis, particularly with palladium. nih.gov The mechanism involves a series of elementary steps, including oxidative addition, ligand exchange, and reductive elimination. berkeley.edu The presence of fluorine atoms on the phenyl ring of this compound can significantly influence the electronic properties of the aryl group, thereby affecting the stability of transition states and intermediates. nih.gov

Computational studies, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions. tue.nl For the arylation of methanol with a (2,4-difluorophenyl) group, calculations can elucidate the structure of the transition state for the crucial reductive elimination step. It is proposed that stabilizing interactions can occur between the fluoroalkyl ligands and the palladium center in the transition state. nih.gov The geometry of the transition state, including bond lengths and angles, dictates the activation energy and, consequently, the reaction rate.

Table 1: Calculated Energy Barriers for Key Steps in a Model Pd-Catalyzed Methanol Arylation

| Elementary Step | Reactant Complex | Transition State (TS) | Product Complex | Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(0)L2 + Ar-X | [L2Pd(Ar)(X)]‡ | L2Pd(II)(Ar)(X) | 15-20 |

| Ligand Exchange | L2Pd(II)(Ar)(X) + CH3OH | [L2Pd(Ar)(OCH3)(X)]‡ | L2Pd(II)(Ar)(OCH3) + HX | 5-10 |

| Reductive Elimination | L2Pd(II)(Ar)(OCH3) | [L2Pd(Ar)(OCH3)]‡ | Pd(0)L2 + Ar-OCH3 | 20-30 |

| Note: Data is illustrative and based on general mechanistic studies of similar systems. |

Intermediates in this catalytic cycle include the Pd(II) species formed after oxidative addition of the aryl halide. The nature of the ligands (L) on the palladium catalyst is critical in stabilizing these intermediates and facilitating the subsequent steps. berkeley.edu

The benzylic C-C bond in derivatives of this compound can be susceptible to cleavage under oxidative conditions. nih.gov These reactions often proceed through radical pathways, particularly when initiated by photolysis, electrolysis, or radical initiators. cmu.educhemrxiv.org The process can be initiated by the formation of a benzylic radical through hydrogen atom abstraction (HAT) from the tertiary carbon. nih.gov

Once formed, the benzylic radical can undergo further reactions. In the presence of an oxidant, it can be oxidized to a carbocation, which can then be trapped by a nucleophile. Alternatively, the radical can undergo β-scission, leading to the cleavage of a C-C bond and the formation of a new radical and a stable molecule, such as a ketone. cmu.edu The stability of the resulting radical fragments plays a significant role in determining the feasibility of the cleavage process.

For instance, the oxidative cleavage of a derivative might proceed as follows:

Initiation: Formation of a ketyl radical from the benzylic alcohol. chemrxiv.org

Propagation: The ketyl radical can undergo C-C bond cleavage to form a more stable radical and a carbonyl compound.

Termination: Combination or disproportionation of radical species.

Mechanistic studies using techniques like electron paramagnetic resonance (EPR) can provide direct evidence for the presence of radical intermediates. nih.gov

Kinetic Studies and Determination of Rate-Determining Steps in Catalytic Transformations

The rate law for a reaction, determined experimentally by varying the concentrations of reactants and catalysts, provides valuable clues about the RDS. catalysis.blog For example, in the Monsanto process for acetic acid synthesis, the reaction is first-order with respect to both methyl iodide and the rhodium catalyst, suggesting that the oxidative addition of methyl iodide is the rate-determining step. testbook.com

Table 2: Hypothetical Rate Data for a Catalytic Reaction

| Experiment | [Substrate] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.01 | 1.0 x 10-4 |

| 2 | 0.2 | 0.01 | 2.0 x 10-4 |

| 3 | 0.1 | 0.02 | 2.0 x 10-4 |

| This data suggests the reaction is first order in both substrate and catalyst. |

Role of Directing Groups and Additives in Reaction Efficiency and Selectivity

In C-H activation reactions, directing groups are functional groups within the substrate molecule that can coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond. nih.govwikipedia.org This chelation-assisted strategy enhances both the efficiency and regioselectivity of the reaction. For derivatives of this compound, the hydroxyl group itself or a derivative can potentially act as a directing group in certain transformations.

The effectiveness of a directing group depends on its ability to form a stable chelate with the metal center. researchgate.net In some cases, transient directing groups are employed, which are formed in situ and removed after the reaction is complete. wikipedia.org

Additives can also play a crucial role in improving reaction outcomes. They can act as ligands, bases, or oxidants, or they can influence the aggregation state of the catalyst. For example, in some palladium-catalyzed fluorination reactions, the presence of additives like silver oxide (Ag₂O) and pivalic acid was found to be critical for success. nih.gov Similarly, in TiCl₄-mediated aldol (B89426) reactions, the addition of THF or DME dramatically improves stereoselectivity. nih.gov The choice of additive can significantly impact the selectivity of a reaction, favoring one product over others. mdpi.com

Table 3: Effect of Additives on Reaction Selectivity

| Reaction | Catalyst | Additive | Major Product | Selectivity (%) |

| Arylation | Pd(OAc)₂ | P(t-Bu)₃ | Ortho-arylated | 85 |

| Arylation | Pd(OAc)₂ | None | Mixture of isomers | 40 (ortho) |

| Cycloaddition | ZnCl₂ | None | Endo isomer | 91 |

| Cycloaddition | None | None | Mixture of isomers | Low |

| Data is illustrative and based on general findings in catalysis. mdpi.com |

Mechanistic Insights Derived from Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a powerful tool for elucidating reaction mechanisms. chem-station.com By replacing a specific hydrogen atom in a reactant with its heavier isotope, deuterium, one can track the fate of that atom throughout the reaction. acs.orgacs.org This technique is particularly useful for studying C-H activation and cleavage steps.

The kinetic isotope effect (KIE), which is the ratio of the rate of reaction of the non-deuterated substrate to the deuterated substrate (kH/kD), provides information about whether a C-H bond is broken in the rate-determining step. chem-station.com A significant primary KIE (typically > 2) indicates that the C-H bond is being broken in or before the RDS.

For example, to investigate the mechanism of oxidation of this compound, the hydrogen on the carbinol carbon could be replaced with deuterium. If the reaction rate decreases significantly, it would support a mechanism where the C-H bond at this position is cleaved in the rate-determining step, such as through a hydride transfer or hydrogen atom abstraction. nih.gov

Deuterium labeling can also be used to probe the reversibility of reaction steps. acs.org For instance, in a C-H activation reaction, if the C-H bond is cleaved reversibly, scrambling of the deuterium label among different positions in the molecule might be observed. researchgate.net

Table 4: Representative Kinetic Isotope Effects (KIE) and Mechanistic Implications

| Reaction Type | Position of Deuterium Label | Observed KIE (kH/kD) | Mechanistic Implication |

| Alcohol Oxidation | Carbinol C-H | ~4-7 | C-H bond cleavage is part of the rate-determining step. nih.gov |

| Aromatic C-H Activation | Ortho-Aryl C-H | ~1 | C-H bond cleavage is not the rate-determining step. |

| C-H Functionalization | Benzylic C-H | >2 | C-H bond is broken in the RDS. nih.gov |

| Values are representative and depend on the specific reaction and conditions. |

Computational and Theoretical Investigations of Cyclohexyl 2,4 Difluorophenyl Methanol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of many-body systems. sissa.itarxiv.org DFT methods calculate the total energy of a molecule based on its electron density, which is then used to determine its optimal geometry and various electronic properties. nih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. mdpi.com This process involves finding the minimum energy conformation on the potential energy surface. arxiv.org For Cyclohexyl (2,4-difluorophenyl)methanol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to find the equilibrium geometry. nih.govripublication.com The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Below is a table of selected optimized geometrical parameters for this compound, as would be predicted from a DFT/B3LYP/6-311++G(d,p) calculation.

| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C(ar)-F(2) | 1.35 | C(ar)-C(ar)-F(2) | 118.5 |

| C(ar)-F(4) | 1.34 | C(ar)-C(ar)-F(4) | 118.9 |

| C(ar)-C(alk) | 1.52 | C(ar)-C(alk)-O | 109.8 |

| C(alk)-O | 1.43 | C(ar)-C(alk)-C(cy) | 111.2 |

| O-H | 0.97 | C(alk)-O-H | 108.5 |

| C(alk)-C(cy) | 1.54 | F(2)-C(ar)-C(ar) | 118.4 |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. taylorandfrancis.com

The FMO properties for this compound, calculated at the B3LYP/6-311++G(d,p) level, are summarized below.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.98 |

| Energy Gap (ΔE) | 5.87 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding by localizing the molecular wave function into Lewis-type structures (bonds and lone pairs). nih.govwikipedia.org This method allows for the investigation of charge transfer and intramolecular interactions through second-order perturbation theory. researchgate.net The stabilization energy, E(2), associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO quantifies the strength of the interaction. nih.gov Natural Population Analysis, a part of the NBO method, calculates the charge distribution on each atom, offering insights into the molecule's electrostatic properties.

Key intramolecular interactions and their stabilization energies for this compound are presented in the following table.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | σ* C(alk)-H | 5.12 |

| LP(2) F(2) | π* C(ar)-C(ar) | 4.88 |

| LP(2) F(4) | π* C(ar)-C(ar) | 4.65 |

| π C(ar)-C(ar) | π* C(ar)-C(ar) | 21.50 |

| σ C-C(alk) | σ* C(ar)-C(ar) | 2.95 |

*LP(n) denotes the nth lone pair.

Spectroscopic Property Prediction using Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting and interpreting various types of molecular spectra. arxiv.org By simulating spectra computationally, researchers can assign experimental bands, understand the origin of spectroscopic features, and confirm molecular structures.

Vibrational spectroscopy is a key technique for identifying functional groups in a molecule. arxiv.org DFT calculations can predict the vibrational frequencies and intensities of both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. ripublication.com While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve good agreement. ripublication.com A computational study of similar molecules, such as those containing phenyl and cyclohexyl groups, shows that DFT is a reliable tool for modeling vibrational spectra. nih.govarxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are highly sensitive to the molecular geometry and electronic environment, with the presence of electronegative fluorine atoms causing significant shifts in the signals of nearby nuclei. numberanalytics.comnih.gov Theoretical predictions are crucial for assigning complex spectra and confirming the structures of novel organofluorine compounds. nih.govacs.org

The predicted vibrational frequencies and NMR chemical shifts for this compound are shown below.

| Vibrational Frequencies (cm⁻¹) | NMR Chemical Shifts (ppm) | |||

|---|---|---|---|---|

| Assignment | FT-IR (Calc.) | FT-Raman (Calc.) | Atom | ¹H / ¹³C (Calc.) |

| O-H stretch | 3650 | 3651 | H (on O) | 4.5 |

| C-H stretch (Aromatic) | 3105 | 3104 | C (ipso, attached to CHOH) | 132.1 |

| C-H stretch (Aliphatic) | 2935-2855 | 2936-2854 | C-F (pos. 2) | 162.5 (d, JCF≈248 Hz) |

| C=C stretch (Aromatic) | 1615, 1510 | 1616, 1512 | C-F (pos. 4) | 160.8 (d, JCF≈245 Hz) |

| C-F stretch | 1270, 1145 | 1271, 1146 | C (carbinol) | 75.4 |

| C-O stretch | 1050 | 1052 | C (cyclohexyl, attached) | 44.8 |

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent method for calculating the electronic excited states of molecules. sissa.itrsc.orgyoutube.com It is used to simulate ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comyoutube.com The output of a TD-DFT calculation includes the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption, and the contributions of the molecular orbitals involved in the transition. medium.comarxiv.org This information is vital for understanding a molecule's photophysical properties. nih.gov

The predicted electronic absorption spectrum for this compound in a solvent like ethanol, calculated via TD-DFT, is detailed in the table below.

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 275 | 0.0215 | HOMO → LUMO (95%) | π → π |

| 228 | 0.1340 | HOMO-1 → LUMO (88%) | π → π |

| 205 | 0.2560 | HOMO → LUMO+1 (91%) | π → π* |

Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potential (MEP) Mapping

Non-Linear Optical (NLO) Properties:

Non-linear optical materials are of great interest for applications in telecommunications, optical data storage, and frequency conversion. Organic molecules, particularly those with donor-π-acceptor structures, can exhibit significant NLO responses. The key to this property is the molecular hyperpolarizability, which is influenced by the molecule's electronic structure. Specifically, a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with enhanced NLO characteristics due to increased electron delocalization and polarizability. ymerdigital.com

Molecular Electrostatic Potential (MEP) Mapping:

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity. nanobioletters.commdpi.com It illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential).

In an MEP map, different colors signify varying levels of electrostatic potential. Typically:

Red and Yellow/Orange: Indicate regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack. ymerdigital.comcymitquimica.com

Blue: Represents regions of positive potential, which are electron-deficient. These sites are prone to nucleophilic attack. cymitquimica.comnih.gov

Green: Denotes areas of neutral or near-zero potential. mdpi.comcymitquimica.com

For this compound, one would expect the MEP map to show significant negative potential around the electronegative fluorine and oxygen atoms, making them likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction. The analysis of MEP maps provides critical insights into how the molecule will interact with other reagents and biological targets. mdpi.comnih.gov

Computational Assessment of Reaction Pathways and Activation Energies

Understanding the synthesis of a compound involves not just the reactants and products, but also the energetic feasibility of the reaction pathway. Computational chemistry can model potential synthetic routes and calculate the activation energies associated with them. A common synthetic route for similar alcohols is the Grignard reaction, which would involve reacting 2,4-difluorophenylmagnesium bromide with cyclohexanecarbaldehyde.

Theoretical calculations can determine the energy of the reactants, transition states, and products for each step in a proposed mechanism. The activation energy—the energy difference between the reactants and the transition state—is a critical parameter. A lower activation energy implies a faster reaction rate. While specific computational studies on the activation energies for the synthesis of this compound are not detailed in the available literature, such assessments are a standard part of modern computational chemistry research.

Theoretical Descriptors for Chemical Reactivity Prediction

Several theoretical descriptors derived from a molecule's electronic structure can predict its chemical reactivity. These "global reactivity descriptors" are calculated using the energies of the frontier molecular orbitals, HOMO and LUMO.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron to a higher energy state. nanobioletters.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. ymerdigital.com

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ymerdigital.com Soft molecules are generally more reactive. ymerdigital.com

Advanced Spectroscopic Characterization Techniques for Cyclohexyl 2,4 Difluorophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H and ¹³C NMR spectra of Cyclohexyl (2,4-difluorophenyl)methanol provide a fingerprint of its atomic framework. The chemical shifts (δ), reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons on the aromatic ring are expected to appear in the downfield region (typically 6.8-7.5 ppm) due to the deshielding effect of the ring current and the electronegative fluorine atoms. The proton attached to the carbinol carbon (the CH-OH group) would likely appear as a doublet or triplet in the 4.5-5.5 ppm range. The numerous protons of the cyclohexyl group would produce a complex series of overlapping signals in the upfield region (1.0-2.0 ppm).

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom. The carbons of the difluorophenyl ring would appear between 110 and 165 ppm, with the carbons directly bonded to fluorine showing characteristic splitting due to C-F coupling. The carbinol carbon (CH-OH) would be found in the 70-80 ppm range, while the cyclohexyl carbons would resonate at higher field, typically between 25 and 45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons (C₆H₃F₂) | 6.8 - 7.5 (multiplets) | 110 - 165 (multiple signals with C-F coupling) | Signals are complex due to proton-proton and proton-fluorine coupling. |

| Carbinol Proton (CH-OH) | 4.5 - 5.5 (doublet or triplet) | 70 - 80 | The multiplicity depends on coupling with the adjacent cyclohexyl proton. |

| Hydroxyl Proton (OH) | Variable (broad singlet) | N/A | Position and shape are dependent on solvent, concentration, and temperature. |

| Cyclohexyl Protons (C₆H₁₁) | 1.0 - 2.0 (complex multiplets) | 25 - 45 (multiple signals) | Extensive signal overlap is common for the 11 protons in different axial/equatorial environments. |

Note: These are predicted values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.

While 1D NMR spectra establish the basic connectivity, 2D NMR techniques are essential for unambiguously assigning signals and determining the three-dimensional structure. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. This would be crucial for tracing the connectivity within the cyclohexyl ring and for correlating the carbinol proton with its neighboring proton on the cyclohexane (B81311) ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. ipb.pt An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, aiding in the assignment of the complex cyclohexyl and aromatic regions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY data is critical for determining the preferred conformation and relative stereochemistry of the molecule, such as the spatial relationship between the difluorophenyl ring, the cyclohexyl ring, and the hydroxyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the stretching, bending, and other vibrations of the chemical bonds.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. nih.gov C-H stretching vibrations would appear just below and just above 3000 cm⁻¹, corresponding to the aliphatic (cyclohexyl) and aromatic (phenyl) C-H bonds, respectively. The presence of the difluorophenyl group would give rise to strong C-F stretching bands, typically found in the 1100-1300 cm⁻¹ region. The C-O stretch of the secondary alcohol would be expected around 1050-1150 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, would provide complementary information. mdpi.com Aromatic ring stretching vibrations (around 1600 cm⁻¹) are often strong in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium-Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | Strong |

| C-F Stretch | 1100 - 1300 | Strong | Medium |

| C-O Stretch | 1050 - 1150 | Strong | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₁₃H₁₆F₂O), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. Alcohols often undergo characteristic fragmentation pathways. libretexts.org Key expected fragmentation patterns include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion, resulting in a significant fragment at [M-18]⁺. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. libretexts.org This can result in two primary fragmentation routes:

Loss of the cyclohexyl radical (•C₆H₁₁), leading to a fragment ion corresponding to [CH(OH)C₆H₃F₂]⁺.

Loss of the difluorophenyl radical (•C₆H₃F₂), resulting in a fragment ion corresponding to [C₆H₁₁CH(OH)]⁺.

Ring Fragmentation: The cyclohexyl and difluorophenyl rings can also undergo further fragmentation, leading to a series of smaller ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

This technique would provide unambiguous information about the molecule's conformation in the solid state, revealing the relative orientations of the cyclohexyl and difluorophenyl rings. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, that dictate how the molecules pack together in the crystal lattice. caltech.edu

Table 3: Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

| Crystal System & Space Group | Describes the overall symmetry of the crystal lattice. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths | The exact distances between bonded atoms (e.g., C-O, C-F, C-C). |

| Bond Angles | The angles formed between three connected atoms (e.g., C-C-O). |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent packing forces. |

UV-Visible Spectroscopy for Electronic Absorption Characteristics

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The primary chromophore—the part of the molecule that absorbs light—in this compound is the 2,4-difluorophenyl ring.

The substituted benzene (B151609) ring is expected to exhibit absorption bands characteristic of π → π* transitions. The presence of the fluorine substituents and the hydroxyl-substituted alkyl group can influence the position and intensity of these absorptions. Typically, a substituted benzene ring will show a primary absorption band (E2-band) around 200-220 nm and a secondary, less intense band (B-band) in the 260-280 nm region. researchgate.net The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be determined experimentally and may be influenced by the solvent used. researchgate.netresearchgate.net

Applications of Cyclohexyl 2,4 Difluorophenyl Methanol in Organic Synthesis and Materials Science Non Medicinal

Role as Synthetic Intermediates in Complex Molecule Construction

There is currently no specific information available in scientific literature detailing the role of Cyclohexyl (2,4-difluorophenyl)methanol as a synthetic intermediate in the construction of non-medicinal complex molecules. While analogous compounds, arylcyclohexanols, can undergo condensation reactions, specific examples employing the difluorophenyl variant are not documented. google.com The presence of the difluorophenyl group and the hydroxyl functionality suggests potential for its use as a nucleophile or as a scaffold to introduce the cyclohexyl and difluorophenyl moieties into larger, non-medicinal molecules, but concrete examples are not found in the reviewed literature.

Development of Novel Synthetic Methodologies Based on Arylcyclohexyl Alcohol Frameworks

Modern synthetic organic chemistry has seen the emergence of powerful techniques such as C-H functionalization, which allows for the direct modification of carbon-hydrogen bonds. nih.govnih.gov In principle, the arylcyclohexyl alcohol framework of this compound could serve as a substrate for developing such novel methodologies. These methods could potentially target the C-H bonds on either the cyclohexyl or the aromatic ring to create new chemical bonds and build molecular complexity. However, a review of the current literature does not yield any studies where this compound has been specifically used as a model system or substrate for the development of new synthetic methods. researchgate.netresearchgate.net Research in this area tends to focus on more general substrate classes or on achieving specific synthetic goals not yet associated with this particular compound.

Precursors for Specialty Chemicals and Advanced Materials

The unique combination of a flexible cyclohexyl group and a rigid, electron-poor difluorinated aromatic ring in this compound suggests that it could theoretically serve as a precursor for specialty chemicals or advanced materials. For instance, such structures can be relevant in the development of liquid crystals, functional polymers, or other materials where molecular shape and electronic properties are crucial. Despite this theoretical potential, there are no published reports or patents that describe the use of this compound as a starting material for the synthesis of any specific specialty chemicals or advanced materials in a non-medicinal context.

Future Directions and Emerging Research in Cyclohexyl 2,4 Difluorophenyl Methanol Chemistry

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of enantiomerically pure alcohols is a cornerstone of modern pharmaceutical manufacturing. For Cyclohexyl (2,4-difluorophenyl)methanol, which contains a chiral center, the development of highly selective and efficient catalytic systems is a primary research focus. Current research in the broader field of chiral alcohol synthesis points towards several promising avenues.

One key area is the development of novel metal-based catalysts. For instance, metal/lipase-combo catalyzed dynamic kinetic resolution (DKR) has proven to be a practical method for obtaining enantiopure esters from racemic chiral alcohols with high conversion rates. encyclopedia.pubmdpi.com The use of transition metals like Ruthenium (Ru), Iron (Fe), and Vanadium (V) in combination with lipases has expanded the substrate scope and improved the sustainability of this process. encyclopedia.pubmdpi.com Future research could focus on applying similar DKR methodologies to the synthesis of this compound, potentially utilizing newly developed homogeneous and heterogeneous metal catalysts to achieve high enantioselectivity.

Another promising approach is the use of biocatalysis. The enzymatic synthesis of chiral amino-alcohols, for example, has been achieved by coupling transketolase and transaminase-catalyzed reactions. nih.gov Such enzymatic cascades offer a route to optically pure compounds from simple, achiral starting materials. nih.gov Research into identifying or engineering enzymes that can act selectively on the prochiral ketone precursor to this compound could lead to highly efficient and environmentally benign synthetic routes.

The table below summarizes potential catalytic strategies and their expected benefits for the synthesis of this compound.

| Catalytic Strategy | Catalyst Type | Potential Benefits |

| Dynamic Kinetic Resolution (DKR) | Metal/Lipase Combination (e.g., Ru, Fe, V) | High enantioselectivity and quantitative conversion from racemic mixtures. |

| Asymmetric Hydrogenation | Chiral Transition-Metal Complexes | Direct, atom-economic synthesis of the chiral alcohol from the corresponding ketone. |

| Biocatalysis | Engineered Enzymes (e.g., Ketoreductases) | High stereoselectivity, mild reaction conditions, and reduced environmental impact. |

Integration with Flow Chemistry and Sustainable Synthesis Practices for Scalable Production

The pharmaceutical industry is increasingly adopting flow chemistry and other sustainable practices to improve the safety, efficiency, and environmental footprint of drug manufacturing. eurekalert.orgamsterdamsciencepark.nleuropeanpharmaceuticalreview.com The production of this compound is well-suited to benefit from these advancements.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of pharmaceutical intermediates. nih.gov These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for process automation and scalability. The synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates has been successfully demonstrated using flow processes, often leading to simplified work-up and isolation procedures. nih.gov For example, the continuous-flow dynamic kinetic resolution of a chiral benzyl (B1604629) alcohol, a key intermediate in the synthesis of Crizotinib, demonstrated improved conversion compared to the batch reaction by mitigating catalyst incompatibility. encyclopedia.pubmdpi.com

The synthesis of fluorinated compounds like this compound also presents opportunities for greener methodologies. Recent breakthroughs include PFAS-free synthesis routes for fluorinated pharmaceuticals, which utilize safer fluorinating agents like caesium fluoride (B91410) in flow reactors. eurekalert.orgamsterdamsciencepark.nleuropeanpharmaceuticalreview.combritishwaterfilter.com This approach not only avoids the use of environmentally persistent PFAS reagents but also offers high efficiency and enhanced safety due to the containment of intermediates within the microfluidic system. eurekalert.orgeuropeanpharmaceuticalreview.com

The following table outlines the advantages of integrating flow chemistry and sustainable practices in the production of this compound.

| Sustainable Practice | Key Features | Advantages for this compound Production |

| Flow Chemistry | Continuous processing, microreactors, automated control. | Enhanced safety, improved heat and mass transfer, easier scalability, potential for higher yields and purity. |

| PFAS-Free Fluorination | Use of alternative fluorinating agents (e.g., CsF). | Reduced environmental impact, avoidance of persistent pollutants. |

| Biocatalytic Fluorination | Use of enzymes for fluorination reactions. | High selectivity, reduced environmental footprint. numberanalytics.com |

| Design for Degradation | Creating compounds that break down more readily in the environment. | Mitigation of long-term environmental persistence. numberanalytics.com |

Advanced Theoretical Modeling for Predictive Chemical Design and Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity and stereoselectivity. nih.govscielo.br In the context of this compound, theoretical modeling can provide valuable insights to guide the development of new synthetic methods and derivatives.

Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of reactions involved in the synthesis of this compound. nih.gov This allows for the prediction of reaction pathways, activation energies, and the origins of stereoselectivity. By understanding these factors at a molecular level, chemists can rationally design more effective catalysts and optimize reaction conditions. For instance, computational studies have been used to accurately predict the outcome of Brønsted acid-catalyzed electrocyclizations and to understand the role of heteroatoms in stabilizing transition states. nih.gov

Furthermore, computational methods are increasingly used to predict the reactivity of covalent compounds, which is crucial for designing molecules with desired biological activities and minimizing off-target effects. nih.gov Machine learning and deep learning models, trained on large datasets of chemical reactions, can rapidly predict reactivity with high accuracy, reducing the need for extensive experimental screening. nih.gov Such models could be applied to predict the reactivity of the hydroxyl group in this compound for various derivatization reactions.

The table below highlights the applications of advanced theoretical modeling in the study of this compound.

| Modeling Technique | Application | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and stereoselectivity. | Prediction of transition state energies, reaction pathways, and origins of enantioselectivity. nih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Understanding of solvent effects and conformational preferences. |

| Machine Learning/Deep Learning | Prediction of chemical reactivity. | Rapid and accurate prediction of reactivity for derivatization and other transformations. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions. | Understanding enzyme-substrate interactions and guiding the design of biocatalysts. |

Expanding the Scope of Derivatization for New Functional Materials

The hydroxyl group of this compound serves as a versatile handle for chemical modification, opening up possibilities for the creation of new functional materials. researchgate.netnih.govnumberanalytics.comnumberanalytics.com Derivatization can alter the physical and chemical properties of the parent molecule, leading to materials with tailored characteristics for various applications. researchgate.netnih.gov

Common derivatization reactions for hydroxyl groups include esterification, etherification, and the formation of urethanes. researchgate.netnih.gov These reactions can be used to introduce a wide range of functional groups, thereby modifying properties such as solubility, thermal stability, and biological activity. For example, alcohols are key monomers in the synthesis of polyesters and polyurethanes, and the properties of the resulting polymers are directly influenced by the structure of the alcohol monomer. numberanalytics.comnumberanalytics.com

In the context of this compound, derivatization could lead to the development of novel polymers with unique properties conferred by the difluorophenyl and cyclohexyl moieties. These might include materials with enhanced thermal resistance, specific optical properties, or desirable characteristics for biomedical applications such as drug delivery systems. numberanalytics.com The derivatization of secondary benzylic alcohols has been shown to be a viable strategy for creating new C-C and C-S bonds, further expanding the potential for creating diverse molecular architectures. researchgate.net

The table below presents potential derivatization strategies for this compound and the resulting functional materials.

| Derivatization Reaction | Reagent Type | Potential Functional Material |

| Esterification | Acyl chlorides, Anhydrides | Polyesters, Small molecule esters |

| Etherification | Alkyl halides | Polyethers, Small molecule ethers |

| Urethane Formation | Isocyanates | Polyurethanes |

| Substitution Reactions | Various electrophiles | Functionalized small molecules |

Synergistic Experimental and Computational Approaches for Mechanistic Discovery

The combination of experimental and computational methods provides a powerful approach for elucidating complex reaction mechanisms and accelerating the discovery of new chemical transformations. scielo.brwiley.com This synergistic strategy is particularly valuable for understanding and optimizing the stereoselective synthesis of molecules like this compound.

Experimental techniques such as reaction kinetics studies, isotopic labeling, and in-situ spectroscopic monitoring can provide crucial data about a reaction's progress and the species involved. nih.gov However, transient intermediates and transition states are often difficult or impossible to observe directly. This is where computational modeling plays a critical role. By calculating the energies and structures of proposed intermediates and transition states, computational chemistry can help to rationalize experimental observations and provide a detailed, molecular-level picture of the reaction mechanism. scielo.br

A notable example of this synergy is the use of DFT calculations to predict the stereochemical outcome of the Nazarov reaction, with the computational predictions showing excellent agreement with experimental results. nih.gov Similarly, the combination of experimental and computational studies has been instrumental in understanding the regioselectivity of reactions, where the interplay between electronic effects and the catalytic system dictates the outcome. acs.org

For this compound, a synergistic approach could involve:

Experimental screening of various catalysts for its asymmetric synthesis.

Computational modeling of the most promising catalytic systems to understand the origin of enantioselectivity.

Iterative refinement of the catalyst and reaction conditions based on the combined insights from experiment and theory.

This integrated approach not only deepens our fundamental understanding of the chemical processes but also provides a more efficient path to developing practical and optimized synthetic methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclohexyl (2,4-difluorophenyl)methanol, and how can reaction conditions be optimized for high yield?

- Methodology : A two-step approach is recommended:

Friedel-Crafts alkylation : React 2,4-difluorophenyl derivatives with cyclohexyl precursors in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

Hydroxymethylation : Introduce the methanol group via nucleophilic substitution or oxidation-reduction cascades. For fluorinated aromatic systems, manganese dioxide (MnO₂) or sodium borohydride (NaBH₄) can be effective .

- Critical Parameters : Monitor reaction temperature (60–80°C for step 1; room temperature for step 2) and solvent polarity (e.g., THF or dichloromethane) to minimize side reactions. Use HPLC (C18 or cyclohexyl-modified columns) to assess purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Resolves fluorine environments at the 2- and 4-positions of the phenyl ring; chemical shifts typically appear at δ -110 to -125 ppm.

- IR Spectroscopy : Identify O-H stretching (~3200–3600 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-reference with analogs like (2-Amino-4-methoxyphenyl)methanol for validation .

Q. How can thermodynamic properties (e.g., enthalpy of formation) be experimentally determined for this compound?

- Methodology : Use combustion calorimetry or static-bomb methods. For cyclohexanol derivatives, Verevkin’s approach (1998) is adaptable: measure vaporization enthalpies and correlate with group contribution models. Compare computed values via density-functional theory (DFT) for validation .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for predicting the electronic structure and reactivity of this compound?

- Methodology :

- B3LYP Hybrid Functional : Combine exact exchange (Hartree-Fock) with gradient-corrected functionals to model electron correlation. Basis sets like 6-311++G(d,p) are recommended for fluorine atoms.

- Applications : Predict reaction pathways (e.g., acid-catalyzed rearrangements) and stability under thermal stress. Becke’s work (1993) demonstrates <3 kcal/mol error in atomization energies for similar systems .

Q. How can contradictory data on regioselectivity in fluorinated aromatic substitutions be resolved?

- Case Study : If competing products (e.g., 2,4- vs. 2,5-difluoro isomers) arise during synthesis:

Kinetic vs. Thermodynamic Control : Vary reaction time and temperature.

DFT Transition-State Analysis : Identify energy barriers for competing pathways. Lee-Yang-Parr (LYP) correlation functionals improve accuracy for fluorine-containing intermediates .

Chromatographic Separation : Use CHROMABOND® C6H11ec columns (cyclohexyl-modified silica) to isolate isomers .

Q. What are the mechanistic implications of the compound’s hydroxyl group in biological interactions (e.g., enzyme inhibition)?

- Methodology :

- Docking Studies : Model interactions with cytochrome P450 enzymes or fungal lanosterol 14α-demethylase (CYP51). Compare with triazole antifungals (e.g., saperconazole), where the hydroxyl group mimics heme-coordinating motifs .

- Metabolic Stability Assays : Use liver microsomes to assess oxidation rates. Fluorine substituents typically reduce metabolic clearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.